Sodium oxalate-13C2

Catalog No.
S1913512
CAS No.
260429-91-2
M.F
C2Na2O4
M. Wt
135.984 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium oxalate-13C2

CAS Number

260429-91-2

Product Name

Sodium oxalate-13C2

IUPAC Name

disodium;oxalate

Molecular Formula

C2Na2O4

Molecular Weight

135.984 g/mol

InChI

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2/i1+1,2+1;;

InChI Key

ZNCPFRVNHGOPAG-BQTCFENJSA-L

SMILES

C(=O)(C(=O)[O-])[O-].[Na+].[Na+]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Na+].[Na+]

Isomeric SMILES

[13C](=O)([13C](=O)[O-])[O-].[Na+].[Na+]

The exact mass of the compound Sodium oxalate-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium oxalate-13C2 is a stable, isotopically labeled form of sodium oxalate where both carbon atoms are the carbon-13 isotope. This labeling provides a distinct mass shift (+2 Da) compared to the endogenous, unlabeled compound, making it an indispensable tool for applications requiring unambiguous differentiation between supplied and native material. It is primarily used as an internal standard in isotope dilution mass spectrometry for precise quantification of oxalate in complex biological or environmental matrices and as a tracer in metabolic pathway studies. Its chemical behavior is virtually identical to its unlabeled analog, ensuring it accurately reflects the activity of the target analyte during sample preparation and analysis.

Using unlabeled sodium oxalate (CAS 62-76-0) in place of its 13C2-labeled counterpart is fundamentally unworkable for its primary applications. The core value of Sodium oxalate-13C2 lies in its mass difference, which allows mass spectrometry-based methods to distinguish it from naturally occurring (12C) oxalate present in the sample matrix. Unlabeled oxalate is analytically invisible against this endogenous background, making it impossible to perform accurate quantification via isotope dilution or to trace metabolic fates. This distinction is critical in clinical diagnostics, such as hyperoxaluria studies, where precise measurement of endogenous oxalate levels is required, and any interference from an unlabeled standard would invalidate the results.

Enables High-Precision Bioanalytical Quantification as an Internal Standard

Sodium oxalate-13C2 serves as the gold-standard internal standard (IS) for quantifying endogenous oxalate in human plasma via LC-MS/MS. In a validated assay for clinical trial use, spiking samples with 13C2-labeled oxalic acid enabled robust performance that met regulatory guidelines. The method achieved high precision, with intra-run and inter-run coefficients of variation (CV) consistently below 15% across multiple concentrations. This level of precision is critical for clinical applications and is unattainable with external calibration methods using unlabeled oxalate, which cannot correct for sample-specific matrix effects or variations in extraction recovery.

Evidence DimensionAssay Precision (Coefficient of Variation, %CV)
Target Compound Data≤15% (Intra- and Inter-run precision using 13C2-oxalate as internal standard)
Comparator Or BaselineExternal calibration (unlabeled oxalate), which cannot account for matrix effects and extraction variability, leading to higher, unacceptable variance.
Quantified DifferenceAchieves regulatory-compliant precision (≤15% CV) versus the high and unpredictable variability of methods without a stable isotope-labeled internal standard.
ConditionsValidated UPLC-MS/MS assay for oxalate quantification in K2EDTA human plasma.

For clinical and diagnostic labs, using this compound as an internal standard is essential for achieving the accuracy and reproducibility required for patient monitoring and regulatory compliance.

Definitively Traces Intestinal Absorption to Differentiate Hyperoxaluria Types

Administering an oral dose of [13C2]oxalate allows for the direct, quantitative measurement of intestinal oxalate absorption by tracking its appearance in urine via mass spectrometry. This technique is used to distinguish between enteric (hyperabsorptive) and endogenous (metabolic) hyperoxaluria, a critical step for selecting appropriate therapy. A study on patients with recurrent calcium oxalate stones measured a mean intestinal absorption of 9.2% using the [13C2]oxalate test, significantly higher than the 6.7% observed in healthy volunteers. This direct measurement is impossible with unlabeled oxalate, which cannot be differentiated from oxalate produced endogenously or from the diet.

Evidence DimensionMean Intestinal Oxalate Absorption (%)
Target Compound Data9.2% ± 5.1% (in calcium oxalate stone patients)
Comparator Or Baseline6.7% ± 3.9% (in healthy volunteers)
Quantified Difference37% higher mean absorption measured in patient cohort, enabling clear differentiation.
ConditionsOral administration of 50 mg disodium [13C2]oxalate followed by GC-MS analysis of labeled oxalate in urine.

This enables a clear diagnosis of metabolic vs. absorptive hyperoxaluria, directly guiding patient treatment strategies, a distinction that is impossible to make with unlabeled compounds.

Provides Unambiguous Mass Shift for Mechanistic and Metabolic Pathway Studies

The specific M+2 mass shift of the intact 13C2-oxalate moiety allows researchers to track its incorporation into downstream metabolites, confirming biochemical pathways. For example, studies in oxalate-accumulating plants have used 14C-labeled ascorbic acid to demonstrate its conversion to oxalic acid, establishing a key metabolic link. The use of a stable isotope like 13C2-oxalate provides a safer, non-radioactive alternative for similar studies, where the detection of an M+2 labeled product provides definitive proof of the metabolic conversion. This is fundamentally different from using unlabeled oxalate, which provides no ability to trace the origin of the atoms in downstream products.

Evidence DimensionTraceability of C2 Moiety
Target Compound DataProvides a distinct m/z + 2 signal in downstream metabolites, confirming the incorporation of the intact C2 backbone.
Comparator Or BaselineUnlabeled oxalate, which is indistinguishable from the endogenous pool and provides no tracer information.
Quantified DifferenceQualitatively absolute: enables pathway tracing where unlabeled compounds offer zero capability.
ConditionsMetabolic labeling studies in biological systems (e.g., plants, microorganisms) followed by mass spectrometric analysis.

For researchers in metabolomics and biochemistry, this compound is essential for definitively proving metabolic pathways and quantifying flux, which is impossible with unlabeled alternatives.

Clinical Research: Quantifying Plasma Oxalate in Hyperoxaluria Trials

For use as an internal standard in regulated bioanalytical LC-MS/MS assays to measure plasma or urine oxalate. Its use is critical for achieving the precision and accuracy needed in clinical trials for therapies targeting primary hyperoxaluria, such as the lumasiran trials.

Diagnostic Test Development: Assessing Intestinal Oxalate Absorption

As the core component of a standardized diagnostic test to quantify intestinal oxalate absorption in patients with recurrent kidney stones (urolithiasis). This allows clinicians to identify hyperabsorption as a contributing factor and tailor dietary or therapeutic interventions accordingly.

Metabolic Pathway Elucidation in Plant and Microbial Research

As a stable isotope tracer to investigate the synthesis and degradation pathways of oxalate in plants and microorganisms. This is relevant for studies on food quality, plant defense mechanisms, and metal ion homeostasis.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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